Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside
Overview
Description
Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside is a chemical compound with the molecular formula C20H24O6S It is a derivative of arabinopyranoside, where the hydroxyl group at the second position is substituted with a toluolsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of beta-D-arabinopyranoside are protected using benzyl groups to prevent unwanted reactions.
Sulfonylation: The protected arabinopyranoside is then reacted with toluenesulfonyl chloride in the presence of a base such as pyridine. This step introduces the toluolsulfonyl group at the second position.
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the toluolsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for reducing benzyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted arabinopyranosides can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields the deprotected arabinopyranoside.
Scientific Research Applications
Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The toluolsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzyl groups can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Benzyl-2-O-toluolsulfonyl-beta-D-glucopyranoside: Similar structure but derived from glucopyranoside.
Benzyl-2-O-toluolsulfonyl-beta-D-galactopyranoside: Derived from galactopyranoside.
Benzyl-2-O-toluolsulfonyl-beta-D-mannopyranoside: Derived from mannopyranoside.
Uniqueness: Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside is unique due to its specific arabinopyranoside backbone, which imparts distinct chemical properties and reactivity compared to its glucopyranoside, galactopyranoside, and mannopyranoside counterparts.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3/t16-,17-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUYJAJLVFEBJ-AKHDSKFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]([C@@H](CO[C@H]2OCC3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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